molecular formula C13H16N2O3 B1417475 3-Hydroxy-2-(4-hydroxy-6-methylpyrimidin-2-yl)-5,5-dimethylcyclohex-2-en-1-one CAS No. 1030430-92-2

3-Hydroxy-2-(4-hydroxy-6-methylpyrimidin-2-yl)-5,5-dimethylcyclohex-2-en-1-one

Cat. No. B1417475
M. Wt: 248.28 g/mol
InChI Key: NHWOPHWFZGNJDW-UHFFFAOYSA-N
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Description

The compound “3-Hydroxy-2-(4-hydroxy-6-methylpyrimidin-2-yl)-5,5-dimethylcyclohex-2-en-1-one” has a molecular weight of 248.28 and a molecular formula of C13H16N2O3 .

Scientific Research Applications

Molecular Structure Analysis

A study by Barakat et al. (2016) focused on synthesizing a similar compound, 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione. They confirmed its molecular structure through spectroscopic methods and X-ray crystallography, highlighting the importance of such compounds in understanding molecular configurations (Barakat et al., 2016).

Crystallography and Conformational Analysis

Yang et al. (2011) investigated a structurally related compound, 3-Hydroxy-2-[(4-hydroxy-3,5-dimethoxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohex-2-en-1-one. Their study involved crystallography and detailed the molecule's conformation, contributing to the field of chemical crystallography and molecular conformation studies (Yang et al., 2011).

Synthesis and Biological Activity

Mohammad et al. (2017) synthesized new heterocyclic compounds including derivatives similar to the compound of interest. Their research included the analysis of antimicrobial activity, suggesting the potential of these compounds in medicinal applications (Mohammad et al., 2017).

Photoproduct Formation in Aqueous Solutions

Shetlar and Basus (2013) explored the photoproducts formed from UV irradiation of thymine in frozen aqueous solutions. This study is significant in understanding the behavior of pyrimidine derivatives, like the compound , under specific conditions (Shetlar & Basus, 2013).

Cocrystal Formation and Molecular Interactions

Gerhardt and Bolte (2015) researched 3-cyano-6-hydroxy-4-methyl-2-pyridone, a compound with similarities to the one . Their work on cocrystal formation and molecular interactions aids in the understanding of the compound’s potential for forming stable crystal structures (Gerhardt & Bolte, 2015).

Molecular Docking Studies

Kokila et al. (2017) conducted a study on a similar compound, analyzing its crystal structure and extrapolating these features to molecular docking studies. This research is significant in evaluating the potential pharmaceutical applications of such compounds (Kokila et al., 2017).

Tautomeric Studies

Erkin and Krutikov (2005) investigated the tautomerism of a structurally related compound, providing insights into its chemical behavior, which is crucial for understanding the chemical properties of the compound (Erkin & Krutikov, 2005).

properties

IUPAC Name

2-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-7-4-10(18)15-12(14-7)11-8(16)5-13(2,3)6-9(11)17/h4,16H,5-6H2,1-3H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWOPHWFZGNJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C2=C(CC(CC2=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2-(4-hydroxy-6-methylpyrimidin-2-yl)-5,5-dimethylcyclohex-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Hydroxy-2-(4-hydroxy-6-methylpyrimidin-2-yl)-5,5-dimethylcyclohex-2-en-1-one
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3-Hydroxy-2-(4-hydroxy-6-methylpyrimidin-2-yl)-5,5-dimethylcyclohex-2-en-1-one
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3-Hydroxy-2-(4-hydroxy-6-methylpyrimidin-2-yl)-5,5-dimethylcyclohex-2-en-1-one
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3-Hydroxy-2-(4-hydroxy-6-methylpyrimidin-2-yl)-5,5-dimethylcyclohex-2-en-1-one
Reactant of Route 6
3-Hydroxy-2-(4-hydroxy-6-methylpyrimidin-2-yl)-5,5-dimethylcyclohex-2-en-1-one

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